

Ankaflavin in Metabolic Syndrome: A Comparative Clinical and Mechanistic Guide

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Compound of Interest

Compound Name: Ankaflavin

Cat. No.: B15566803

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ankaflavin**'s clinical trial results for metabolic syndrome with standard and alternative therapeutic options. While clinical data for **Ankaflavin** specifically is limited, this guide analyzes the available evidence from trials on Ankascin 568 plus, a product containing **Ankaflavin** and Monascin. The information is intended to support research and development efforts in the field of metabolic disorders.

Comparative Analysis of Clinical Trial Data

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key markers include central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. Management typically involves lifestyle modifications and pharmacotherapy.

Ankaflavin-Containing Product vs. Standard of Care

The following tables summarize the quantitative data from clinical trials on Ankascin 568 plus and compare it with the effects of standard treatments for metabolic syndrome, including lifestyle modifications and statin therapy.

Table 1: Effects on Lipid Profile

Treat ment	Stud y Dura tion	n	Base line TC (mg/ dL)	Chan ge in TC (%)	Base line LDL- C (mg/ dL)	Chan ge in LDL- C (%)	Base line HDL- C (mg/ dL)	Chan ge in HDL- C (%)	Base line TG (mg/ dL)	Chan ge in TG (%)
Anka scin 568 plus (500 mg/d ay)	8 week s	20	215.4 ± 24.2	↓ 11.1 %	148.5 ± 20.7	↓ 19.0 %	47.9 ± 11.5	No signifi cant chang e	95.5 ± 36.8	No signifi cant chang e
Place bo	8 week s	20	212.8 ± 21.9	No signifi cant chang e	145.3 ± 18.9	No signifi cant chang e	48.2 ± 10.7	No signifi cant chang e	92.7 ± 33.4	No signifi cant chang e
Lifest yle Modifi cation (Meta - analy sis)	≥ 6 mont hs	748	Varie d	-	Varie d	-	Varie d	↑ 1.3 mg/d L	Varie d	↓ 12.0 mg/d L
Rosu vastat in (10 mg/d ay)	12 week s	~158	~224	↓ 36.6 %	~162	↓ 48.9 %	~46	↑ 10.4 %	~168	↓ 23%
Atorv astati n (10 s)	12 week s	~159	~228	↓ 30.5 %	~166	↓ 42.5 %	~46	↑ 5.8%	~177	Simila r to Rosu

mg/d	vastat
ay)	in

*p < 0.05 compared to baseline or placebo. TC: Total Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; TG: Triglycerides.[1][2]

Table 2: Effects on Glycemic Control and Blood Pressure

Treatm ent	Study Durati on	n	Baseli ne Fastin g Glucos e (mg/dL)	Chang e in Fastin g Glucos e (%)	Baseli ne SBP (mmH g)	Chang e in SBP (mmH g)	Baseli ne DBP (mmH g)	Chang e in DBP (mmH g)
Ankasci n 568 plus (2 capsule s/day)	6 weeks	19	120.5 ± 13.8	↓ 8.5%*	141.6 ± 12.0	↓ 7.7	91.7 ± 8.1	↓ 6.9
Placebo	6 weeks	20	118.9 ± 12.5	No significa nt change	-	-	-	-
Lifestyl e Modific ation (Meta- analysis)	≥ 6 months	748	Varied	↓ 11.5 mg/dL	Varied	↓ 6.4	Varied	↓ 3.3
Atorvas tatin (10 mg/day)	6 weeks	10	109 ± 12	↓ 7% (AUC during OGTT)	-	-	-	-

*p < 0.05 compared to baseline. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.[3][4]

Experimental Protocols

Ankascin 568 plus for Blood Lipid Regulation

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, adaptive-design study.
- Participants: 40 subjects (aged 18–65 years) with borderline high total cholesterol (TC \geq 180 mg/dL) and low-density lipoprotein cholesterol (LDL-C 130–190 mg/dL).
- Intervention: Participants were randomly assigned to receive either one 500 mg capsule of Ankascin 568 plus per day or a placebo.
- Data Collection: Blood samples were collected at weeks 0, 4, 8, and 12 to measure lipid profile, liver, kidney, and thyroid function, electrolyte balance, creatinine phosphokinase, and fasting blood glucose.
- Endpoints: The primary endpoints were the changes in TC and LDL-C levels from baseline.
[\[1\]](#)[\[2\]](#)

Ankascin 568 plus for Blood Glucose Regulation

- Study Design: A randomized, double-blind, placebo-controlled clinical study.
- Participants: 39 patients with a fasting blood glucose level between 100 mg/dL and 180 mg/dL.
- Intervention: Patients were randomly divided into a placebo group (n=20) and an experimental group (n=19). The experimental group received two capsules of Ankascin 568 plus daily for 12 weeks.
- Data Collection: Blood and urine samples were collected at the initial visit, and at weeks 6 and 12. Measured parameters included blood pressure, fasting and postprandial plasma glucose, insulin, insulin resistance, and blood lipid profiles.
- Endpoints: The primary endpoint was the change in fasting blood glucose levels.[\[3\]](#)

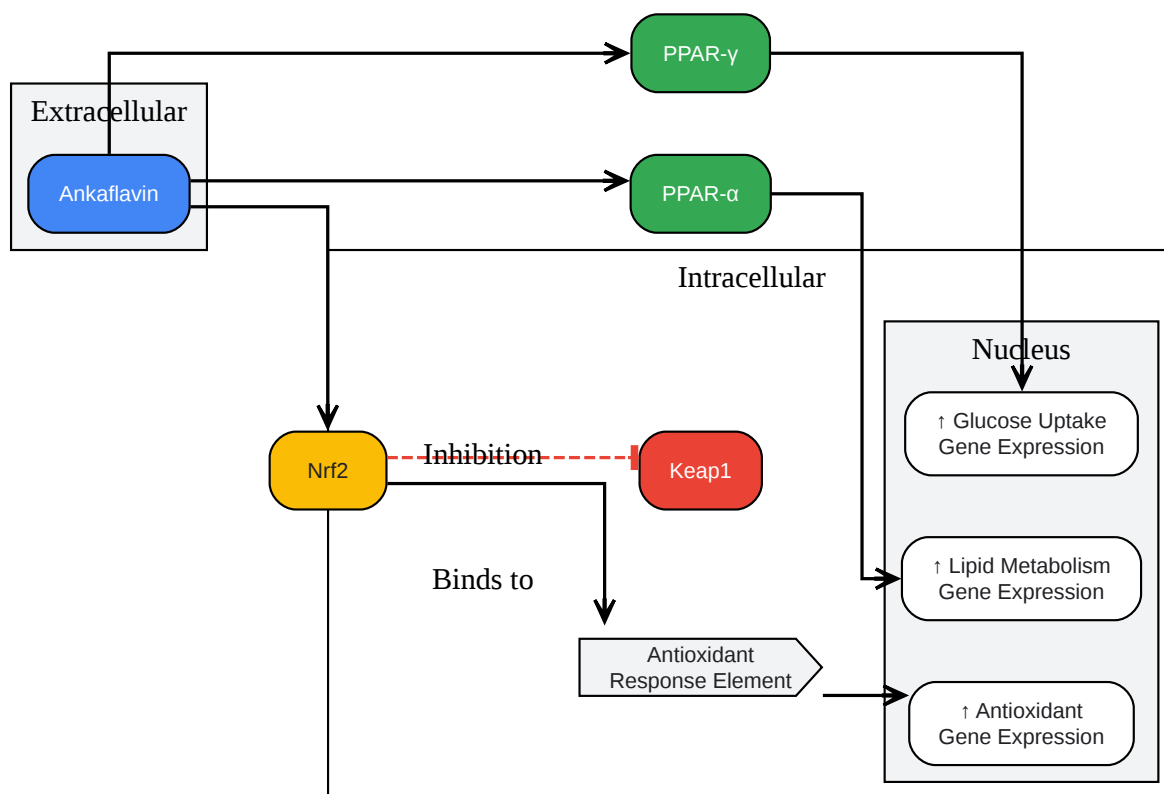
Signaling Pathways and Experimental Workflows

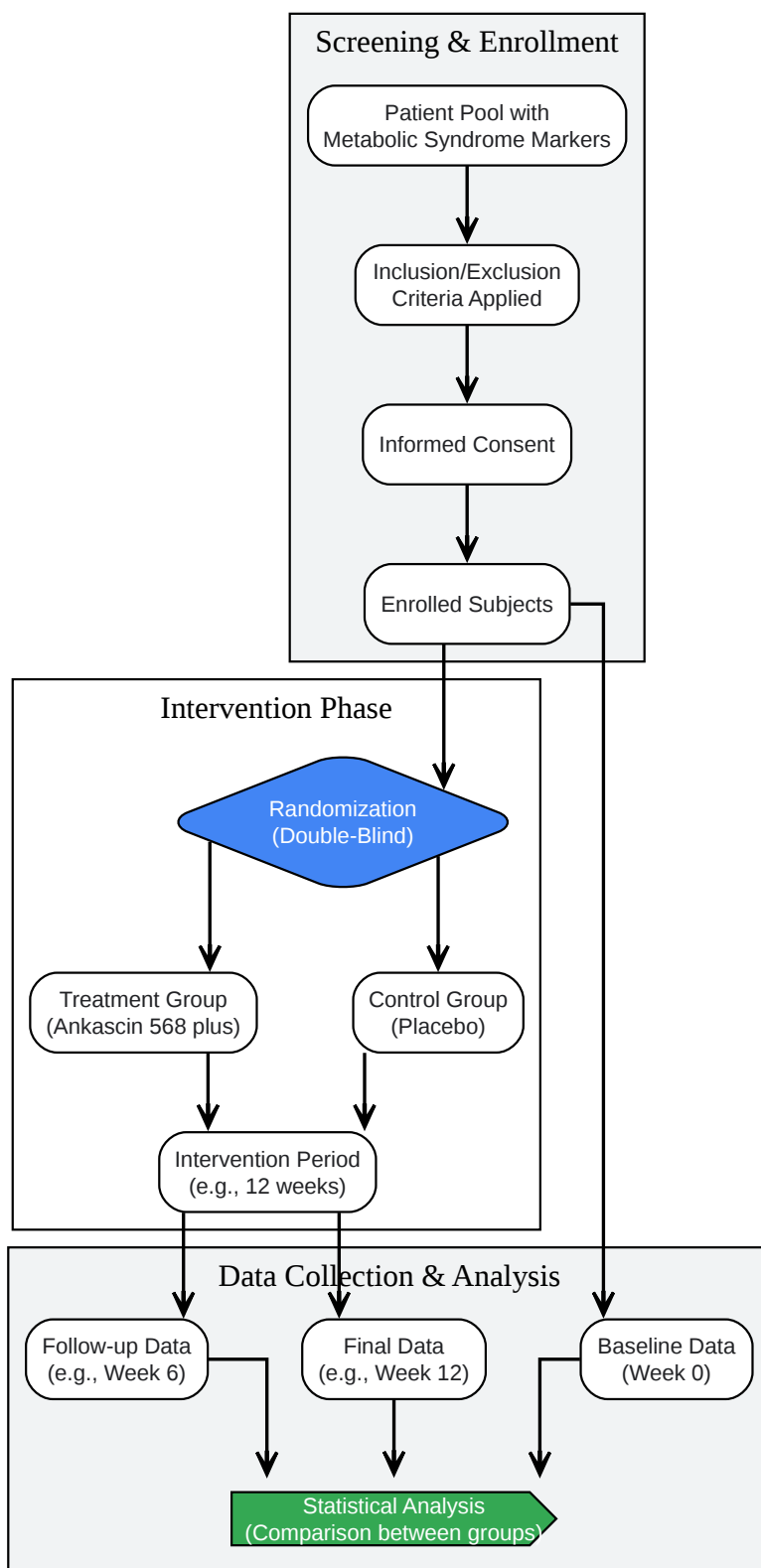
Preclinical studies suggest that **Ankaflavin** exerts its effects on metabolic syndrome through the activation of key signaling pathways.

Ankaflavin's Proposed Mechanism of Action

Ankaflavin is believed to activate Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

- PPAR- γ and PPAR- α Activation: Activation of PPAR- γ enhances insulin sensitivity, while PPAR- α activation increases lipid metabolism.
- Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thus protecting against oxidative stress, a key contributor to metabolic syndrome pathologies.





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